molecular formula C9H21N3 B12967793 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine

4-Hydrazinyl-2,2,6,6-tetramethylpiperidine

Cat. No.: B12967793
M. Wt: 171.28 g/mol
InChI Key: VPGAMIDIVDERLY-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2,2,6,6-tetramethylpiperidine is a chemical compound with the molecular formula C9H20N3O . As a derivative of the 2,2,6,6-tetramethylpiperidine family, it serves as a specialized building block in organic synthesis and materials science research. The hydrazinyl functional group on the piperidine ring makes it a versatile precursor for the development of more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not approved for use in diagnostics, therapeutics, or any personal, household, or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine

InChI

InChI=1S/C9H21N3/c1-8(2)5-7(11-10)6-9(3,4)12-8/h7,11-12H,5-6,10H2,1-4H3

InChI Key

VPGAMIDIVDERLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NN)C

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 4 Hydrazinyl 2,2,6,6 Tetramethylpiperidine

Retrosynthetic Analysis and Precursor Selection Considerations

A retrosynthetic analysis of the target compound, 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine, logically disconnects the carbon-nitrogen bond of the hydrazinyl moiety. This approach identifies two primary synthons: a 2,2,6,6-tetramethylpiperidine (B32323) cation equivalent at the C4 position and a hydrazinyl anion equivalent.

Translating this to practical starting materials, the most strategic precursor for the piperidine (B6355638) core is 2,2,6,6-tetramethylpiperidin-4-one, commonly known as triacetonamine (B117949). Triacetonamine is an ideal starting point as it is readily synthesized from inexpensive bulk chemicals and possesses the required carbonyl group at the C4 position, which is ripe for transformation into the hydrazinyl group. The hydrazinyl moiety is typically introduced using hydrazine (B178648) or its hydrate (B1144303) as the reagent. This strategy avoids the need to build the complex tetramethylpiperidine (B8510282) ring from scratch in the later stages of the synthesis.

Classical Synthetic Routes to the 2,2,6,6-Tetramethylpiperidine Core Structure

The 2,2,6,6-tetramethylpiperidine framework is the foundational structure upon which the final product is built. Its synthesis is a classic example of heterocyclic chemistry.

Ring Formation Strategies (e.g., from Triacetonamine)

The most common and industrially significant route to the tetramethylpiperidine core begins with the poly-aldol condensation of acetone (B3395972) in the presence of ammonia (B1221849). wikipedia.org This reaction, often catalyzed by calcium chloride or other Lewis acids, yields 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine). wikipedia.orggoogle.comjustia.com The process involves the formation of diacetone alcohol and mesityl oxide as intermediates, which then react with ammonia to form the six-membered heterocyclic ring.

Once triacetonamine is formed, the parent 2,2,6,6-tetramethylpiperidine can be generated via a Wolff-Kishner reduction. chemicalbook.com In this reaction, triacetonamine is treated with hydrazine, which first forms a hydrazone intermediate. Subsequent heating in the presence of a strong base, such as potassium hydroxide (B78521), cleaves the hydrazone, reducing the carbonyl group to a methylene (B1212753) group and liberating nitrogen gas to yield 2,2,6,6-tetramethylpiperidine. chemicalbook.comgoogle.com A continuous process for this reduction has been developed using reactive distillation, which can achieve yields greater than 90%. google.com

Table 1: Synthesis of the 2,2,6,6-Tetramethylpiperidine Core

Reaction Starting Material Key Reagents Product Citation
Ring Formation Acetone Ammonia, Calcium Chloride 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine) wikipedia.orggoogle.com
Reduction Triacetonamine Hydrazine, KOH 2,2,6,6-Tetramethylpiperidine chemicalbook.comgoogle.com

Alkylation Approaches to the Tetramethyl Moiety

While direct alkylation is a common strategy in amine synthesis, the creation of the tetramethyl moiety in 2,2,6,6-tetramethylpiperidine does not typically proceed via the exhaustive methylation of a piperidine precursor. The steric hindrance created by successive methylations makes this approach impractical. Instead, the four methyl groups are incorporated from the acetone starting material during the initial ring-forming condensation reaction.

Theoretically, alternative routes could involve the methylation of a pre-formed piperidine ring. liskonchem.com Such methods might include using a strong methylating agent or the reaction of a halogenated piperidine derivative with an organometallic reagent like a Grignard or organolithium compound. liskonchem.com However, these methods are not the standard or most efficient pathways for synthesizing the 2,2,6,6-tetramethylpiperidine core structure.

Introduction of the Hydrazinyl Moiety: Mechanistic Considerations

With the 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) core in hand, the final step is the introduction of the hydrazinyl group at the C4 position. This transformation can be achieved through several established mechanistic pathways.

Reductive Amination Pathways

Reductive amination is a direct and highly effective method for converting a ketone into a substituted amine, or in this case, a hydrazine. researchgate.net The process is typically a two-step sequence that can often be performed in a single pot. youtube.com

Hydrazone Formation: The carbonyl group of triacetonamine reacts with hydrazine (NH₂NH₂) under mildly acidic conditions. The nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding 4-hydrazono-2,2,6,6-tetramethylpiperidine intermediate. youtube.comnih.gov

Reduction: The C=N double bond of the hydrazone intermediate is then selectively reduced to a single bond. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). researchgate.net The choice of reducing agent is crucial to ensure that the carbonyl group is not reduced before the hydrazone is formed and to avoid over-reduction.

Enzymatic reductive hydrazinations using imine reductases (IREDs) have also emerged as a potential pathway for producing hydrazine derivatives from carbonyl compounds. nih.gov

Hydrazinolysis Reactions of Precursors

Hydrazinolysis involves the use of hydrazine as a nucleophile to cleave a bond or displace a leaving group. researchgate.netresearchgate.net For the synthesis of this compound, this would typically involve a nucleophilic substitution reaction.

A suitable precursor, such as 4-halo-2,2,6,6-tetramethylpiperidine or another derivative with a good leaving group (e.g., tosylate, mesylate) at the C4 position, would be required. The reaction with hydrazine hydrate would proceed via an S_N2 mechanism, where the nucleophilic hydrazine displaces the leaving group to form the desired product. The synthesis of hydrazinylpyridines via nucleophilic aromatic substitution of a chlorine atom by hydrazine hydrate is a well-established precedent for this type of transformation. researchgate.net

The initial reaction between triacetonamine and hydrazine to form the hydrazone can also be considered a form of hydrazinolysis of the carbonyl group, establishing the key C-N bond necessary for the final product. nih.gov

Table 2: Introduction of the Hydrazinyl Moiety from Triacetonamine

Pathway Key Steps Reagents Intermediate/Product Citation

Modern Synthetic Methodologies for Enhanced Efficiency

The synthesis of this compound, a hydrazine derivative of the sterically hindered amine 2,2,6,6-tetramethylpiperidine (TMP), is strategically designed around the modification of the 4-position of the piperidine ring. A common and logical precursor for this transformation is 4-oxo-2,2,6,6-tetramethylpiperidine, also known as triacetonamine or TEMPONE. The synthetic sequence typically involves the reaction of TEMPONE with hydrazine to form the corresponding 4-hydrazone intermediate, which is subsequently reduced to the target 4-hydrazinyl product.

Catalytic Hydrogenation Protocols for Precursors

Catalytic hydrogenation represents a cornerstone for the efficient reduction of the hydrazone intermediate derived from TEMPONE. This approach is favored for its high selectivity and atomic economy compared to stoichiometric reducing agents. d-nb.info Catalytic transfer hydrogenation, in particular, has emerged as a powerful and sustainable alternative to direct hydrogenation with molecular hydrogen. d-nb.info

In this context, hydrazine hydrate itself can serve as the hydrogen donor in the presence of a suitable metal catalyst. d-nb.info The process involves the in-situ decomposition of hydrazine on the catalyst surface to generate diimide (HN=NH), a transient reducing agent that selectively hydrogenates the C=N bond of the hydrazone. d-nb.info This method is advantageous as the byproducts are typically nitrogen gas and water, aligning with green chemistry principles. d-nb.info

A well-established, though not strictly catalytic hydrogenation, method for the reduction of the hydrazone of triacetonamine is the Wolff-Kishner reaction. chemicalbook.com This reaction involves the cleavage of the hydrazone using a strong base, such as potassium hydroxide (KOH), at elevated temperatures. google.com While effective, traditional batch processes for this reaction often require large volumes of solvent and a high molar ratio of base. google.com Innovations have led to the development of a continuous process involving reactive distillation. In this setup, the hydrazone is formed and continuously fed into the distillation column containing a high-boiling solvent and an alkali base. google.com The resulting this compound is then distilled off, significantly increasing the yield (>90%) and reducing the required amounts of solvent and base. google.com

MethodPrecursorReagents/CatalystKey FeaturesReference
Catalytic Transfer Hydrogenation4-Hydrazono-2,2,6,6-tetramethylpiperidineHydrazine Hydrate (H₂ Source), Metal Catalyst (e.g., Pd, Pt, Ni)High atom economy, clean reaction with N₂ and H₂O as byproducts, sustainable. d-nb.info
Wolff-Kishner Reduction (Continuous Process)Triacetonamine (TEMPONE)Hydrazine Hydrate, KOH, High-boiling solvent (e.g., diethylene glycol)Continuous reactive distillation, increased yield (>90%), reduced solvent and base usage. google.com
Reductive Amination (Analogous Reduction)4-Oxo-2,2,6,6-tetramethylpiperidine (TEMPONE)Ammonia, H₂, CatalystDemonstrates the viability of catalytic reduction at the 4-position to form C-N bonds. wikipedia.org

Green Chemistry Approaches in Synthetic Design and Execution

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, including derivatives of tetramethylpiperidine. mdpi.commdpi.com These approaches aim to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency. mdpi.com

One key strategy is the use of environmentally benign solvents. Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media for syntheses involving hydrazine hydrate, offering alternatives to volatile organic solvents. mdpi.com For instance, catalyst-free, one-pot, multi-component reactions have been developed in aqueous media for the synthesis of various hydrazino-containing compounds, showcasing the potential for highly efficient and sustainable processes. mdpi.comrsc.org

Another green approach is the adoption of one-pot or cascade reactions. A one-pot cascade catalytic process has been reported for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol (B29938) from acetone and ammonia, followed by in-situ hydrogenation. google.com This method is noted for its simple operation, high product yield, and minimal waste production, classifying it as an economical and pollution-free technology. google.com Such a strategy could be adapted for the synthesis of this compound, where TEMPONE is first generated and then converted to the hydrazone and reduced in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing solvent and energy consumption.

Green Chemistry PrincipleApplication in Synthetic DesignPotential BenefitReference
Use of Green SolventsEmploying water or Polyethylene Glycol (PEG) as the reaction medium for reactions with hydrazine.Reduces use of volatile organic compounds (VOCs), improves safety. mdpi.com
One-Pot/Cascade ReactionsCombining the formation of the hydrazone and its subsequent reduction into a single synthetic operation.Increases efficiency, reduces waste from purification of intermediates, saves energy. google.com
Catalyst-Free ReactionsDeveloping synthetic routes that proceed efficiently without the need for metal catalysts, often in green solvents.Avoids use of toxic or expensive metals, simplifies purification. rsc.org
Atom EconomyUtilizing catalytic transfer hydrogenation where the hydrogen donor (hydrazine) is incorporated into the product or generates benign byproducts (N₂).Maximizes the incorporation of starting materials into the final product, minimizing waste. d-nb.info

Methodological Challenges in Laboratory-Scale Synthesis and Purification

Despite advancements, the laboratory-scale synthesis and purification of this compound are not without challenges. These difficulties often stem from the inherent reactivity of the piperidine scaffold and the reagents involved.

A primary challenge is the potential for side reactions. The tetramethylpiperidine ring system can undergo modification at positions other than the intended C4-position. For example, under certain oxidative conditions, which might be encountered if trace oxidants are present or during workup, undesired oxidation to form 4-oxo-TEMPO (TEMPONE) can occur. rsc.orgresearchgate.net Furthermore, reactions can also occur at the N1-position of the piperidine ring, leading to the formation of secondary amine species or other N-substituted byproducts, which can complicate the purification process. rsc.orgresearchgate.net

The purification of the final product presents another significant hurdle. The polarity of this compound is similar to that of unreacted hydrazine and certain byproducts, making separation by standard column chromatography difficult. The use of excess reagents, which is sometimes necessary to drive the reaction to completion, exacerbates this issue. orgsyn.org For instance, in related syntheses involving the TMP scaffold, the removal of residual solvents and reagents, such as pentane (B18724) or excess lithium reagents, requires careful control of purification conditions to avoid contamination of the product. orgsyn.org Traditional reduction methods like the Wolff-Kishner reaction require large amounts of strong base and high temperatures, which can promote side reactions and make product isolation and purification more complex and hazardous on a lab scale. google.com

ChallengeDescriptionPotential Mitigation StrategyReference
Side Reactions at C4-PositionUnintended oxidation of other 4-substituted precursors or intermediates back to 4-oxo-TEMPO (TEMPONE).Conducting reactions under an inert atmosphere; careful control of reaction conditions and reagents. rsc.orgresearchgate.net
Side Reactions at N1-PositionModification at the nitrogen atom of the piperidine ring, leading to the formation of secondary amines or N-oxides.Choosing selective reaction conditions; use of N-protecting groups if necessary, though this adds steps. rsc.orgresearchgate.net
Purification DifficultySeparating the target compound from excess hydrazine, solvents, and structurally similar byproducts.Use of continuous reactive distillation to remove the product as it forms; developing optimized chromatographic methods or crystallization techniques. google.comorgsyn.org
Harsh Reaction ConditionsClassical methods like the Wolff-Kishner reduction require high temperatures and large excesses of strong base, posing safety and purification challenges.Employing milder, catalytic methods like transfer hydrogenation; exploring green chemistry approaches. d-nb.infogoogle.com

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Proton and Carbon-13 NMR Spectroscopic Analysis Techniques

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to provide key information regarding the number of different types of protons and their neighboring environments.

Methyl Protons: The four methyl groups attached to C2 and C6 are chemically equivalent due to the symmetry of the tetramethylpiperidine (B8510282) ring. This would result in a single, intense singlet in the upfield region of the spectrum, likely around δ 1.1-1.3 ppm . chemicalbook.comresearchgate.net This characteristic signal would integrate to 12 protons.

Methylene (B1212753) Protons: The protons of the two methylene groups at C3 and C5 of the piperidine (B6355638) ring are diastereotopic. They would be expected to appear as two distinct sets of signals, likely complex multiplets or distinct doublets of doublets, in the region of δ 1.3-1.7 ppm . chemicalbook.com

Methine Proton: The proton at C4, bonded to the carbon bearing the hydrazinyl group, would likely appear as a multiplet in the region of δ 2.5-3.0 ppm . Its chemical shift is influenced by the adjacent nitrogen atom of the hydrazinyl group.

Hydrazine (B178648) and Amine Protons: The protons of the -NHNH₂ group would exhibit variable chemical shifts depending on the solvent, concentration, and temperature. The N-H proton of the piperidine ring and the protons of the hydrazinyl group are expected to appear as broad singlets. The piperidine NH proton might be found in a broad range, while the -NH₂ protons could appear around δ 3.0-5.0 ppm .

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Methyl Carbons: A single resonance is expected for the four equivalent methyl carbons at C2 and C6, likely in the range of δ 28-32 ppm . chemicalbook.com

Quaternary Carbons (C2 and C6): The two quaternary carbons of the piperidine ring are expected to produce a signal around δ 50-55 ppm . chemicalbook.com

Methylene Carbons (C3 and C5): The two methylene carbons should give rise to a signal in the region of δ 40-50 ppm . chemicalbook.com

Methine Carbon (C4): The carbon atom attached to the hydrazinyl group (C4) is anticipated to be the most downfield of the aliphatic carbons, with a chemical shift in the range of δ 55-65 ppm due to the deshielding effect of the attached nitrogen.

Predicted ¹H and ¹³C NMR Data for 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C(CH₃)₄1.1 - 1.3 (s, 12H)28 - 32
-CH₂- (axial & equatorial)1.3 - 1.7 (m, 4H)40 - 50
>CH-N2.5 - 3.0 (m, 1H)55 - 65
>C(CH₃)₂-50 - 55
-NH- (piperidine)Broad, variable-
-NHNH₂Broad, variable-

Advanced 2D NMR Experiments for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the C4 methine proton and the C3/C5 methylene protons, and also between the different protons within the C3/C5 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry, such as the axial or equatorial orientation of the hydrazinyl group on the piperidine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the key functional groups present in this compound.

Interpretation of Characteristic Absorptions of Hydrazine and Piperidine Moieties

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to the vibrations of the piperidine ring and the hydrazinyl group.

N-H Stretching: The piperidine N-H and the hydrazine N-H stretching vibrations are expected to appear in the region of 3200-3400 cm⁻¹ . nih.gov These bands are often broad due to hydrogen bonding. The -NH₂ group of the hydrazine moiety would likely show two distinct bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: The stretching vibrations of the C-H bonds of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. vscht.cz

N-H Bending: The N-H bending (scissoring) vibration of the -NH₂ group is expected to produce a medium to strong absorption in the range of 1590-1650 cm⁻¹ . nih.gov The piperidine N-H bending vibration may also appear in this region.

C-N Stretching: The C-N stretching vibrations of the piperidine ring and the C-N bond of the hydrazinyl group would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹ .

N-N Stretching: The N-N stretching vibration of the hydrazine group is expected to be a weak to medium band in the region of 1050-1150 cm⁻¹ . nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the carbon skeleton of the piperidine ring are expected to be strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

Functional Group Vibrational Mode Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
-NH₂ (Hydrazine)Asymmetric & Symmetric Stretching3300 - 3400 (two bands)Weak
>NH (Piperidine)Stretching~3300 (broad)Weak
-CH₃, -CH₂-Stretching2850 - 3000Strong
-NH₂ (Hydrazine)Bending (Scissoring)1590 - 1650Medium
C-NStretching1000 - 1250Medium
N-NStretching1050 - 1150Medium

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound (C₉H₂₁N₃). This allows for the unambiguous determination of its elemental composition. The predicted exact mass of the protonated molecule [M+H]⁺ would be a key piece of data for its identification.

Electron Ionization (EI) and Electrospray Ionization (ESI): Both EI-MS and ESI-MS could be employed. ESI is a softer ionization technique and would likely yield a prominent protonated molecular ion peak [M+H]⁺, which is crucial for molecular weight determination. EI, being a higher energy technique, would lead to more extensive fragmentation, providing valuable structural information.

Fragmentation Pattern: The mass spectrum would be expected to show a characteristic fragmentation pattern for the tetramethylpiperidine ring system. Common fragmentation pathways for substituted piperidines involve the loss of methyl groups and cleavage of the ring. The base peak in the mass spectrum of 2,2,6,6-tetramethylpiperidine (B32323) is often observed at m/z 126, corresponding to the loss of a methyl group. massbank.eumassbank.jp For 4-substituted derivatives, fragmentation adjacent to the substituent is also common. The loss of the hydrazinyl group (-NHNH₂) or parts of it would also be expected.

Predicted Key Mass Spectrometry Fragments

m/z Predicted Fragment
172.1814[M+H]⁺ (Protonated molecular ion)
156[M - NH₂]⁺
141[M - NHNH₂]⁺
126[M - CH₃ - NH₂]⁺ or fragmentation of the ring
58[C₃H₈N]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity and identifying volatile components in samples of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for detecting trace-level impurities that may be present from the synthesis or degradation of the compound.

The analysis typically begins with the preparation of a dilute sample solution, often using a high-purity volatile solvent such as dichloromethane (B109758) or diethyl ether, in which the compound is soluble. chemicalbook.com A direct injection of this solution into the gas chromatograph is a common approach. ijpsonline.com The GC instrument is equipped with a capillary column, often a non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase), which is effective for separating a range of organic molecules.

The oven temperature is programmed to start at a low temperature and gradually increase. This temperature gradient allows for the separation of volatile components from the solvent and from the main compound of interest. As components elute from the column, they enter the mass spectrometer's ion source, where they are typically ionized by electron ionization (EI). The resulting positively charged ions are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z).

The primary objective of this analysis is to generate a chromatogram that indicates the purity of the this compound. A pure sample would ideally show a single, sharp peak corresponding to the target compound. The presence of additional peaks suggests the existence of volatile impurities. The mass spectrum of each impurity peak can be compared against spectral libraries (like NIST) or interpreted to deduce its structure. Potential impurities could include residual starting materials, such as 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) nih.gov, or by-products from the synthesis process. researchgate.net The relative area of each impurity peak in the chromatogram provides a semi-quantitative estimate of its concentration.

Table 1: Illustrative GC-MS Data for Potential Volatile Components in a this compound Sample
Potential ComponentExpected Retention Time (min)Key Mass Fragments (m/z)Potential Origin
Triacetonamine (B117949) (4-oxo-2,2,6,6-tetramethylpiperidine)~8.5155 (M+), 140, 98, 83, 58Unreacted starting material
2,2,6,6-Tetramethylpiperidine~7.2141 (M+), 126, 84, 69, 58Synthesis by-product
4-Amino-2,2,6,6-tetramethylpiperidine (B32359)~9.1156 (M+), 141, 125, 84, 70Synthesis intermediate/by-product
This compound~9.8171 (M+), 156, 140, 125, 83, 69Target Compound

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular architecture of this compound in its solid state.

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For a compound like this compound, which is a solid at room temperature and possesses polar functional groups, several crystal growth methods are applicable.

A common and effective technique is slow evaporation. nih.govnih.gov This involves dissolving the compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical; moderately polar solvents like ethanol, methanol (B129727), or acetonitrile (B52724) could be effective. ufl.edu

Another widely used method is vapor diffusion. ufl.edu In this setup, the compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a larger volume of a "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal crystal lattice. A detector records the positions and intensities of thousands of these diffracted beams as the crystal is rotated.

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The data is then used to solve the crystal structure, which involves determining the positions of the atoms within the asymmetric unit of the crystal. This initial model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. mdpi.com The refinement process adjusts atomic positions and thermal displacement parameters until the calculated and observed patterns show the best possible agreement.

The final refined structure of this compound would reveal precise details of its molecular geometry. It is expected that the piperidine ring would adopt a stable chair conformation, which is typical for such six-membered rings. The four methyl groups at the C2 and C6 positions would create significant steric hindrance.

Of particular importance would be the analysis of intermolecular interactions, which govern how the molecules pack together in the crystal lattice. The hydrazinyl (-NHNH2) and piperidine amine (-NH-) groups are capable of acting as hydrogen bond donors, while the nitrogen atoms are hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds is highly probable, linking adjacent molecules together. researchgate.net These interactions are crucial for the stability of the crystal structure. The analysis would precisely measure the distances and angles of these hydrogen bonds, providing a comprehensive understanding of the supramolecular assembly.

Table 2: Representative Crystallographic Parameters Expected for this compound
ParameterDescriptionExpected Value / Observation
Crystal SystemThe geometric system describing the crystal lattice.Monoclinic or Orthorhombic
Space GroupThe symmetry group of the crystal.e.g., P21/c or Pbca
Piperidine Ring ConformationThe 3D shape of the piperidine ring.Chair conformation
C-N Bond Length (ring)Average length of the carbon-nitrogen bonds within the ring.~1.46 - 1.48 Å
N-N Bond Length (hydrazine)Length of the nitrogen-nitrogen single bond.~1.45 Å
Intermolecular InteractionsForces holding molecules together in the crystal.Strong N-H···N hydrogen bonding
H-Bond Distance (N···N)Distance between donor and acceptor nitrogen atoms in a hydrogen bond.~2.9 - 3.2 Å

Reactivity Profiles and Mechanistic Investigations of 4 Hydrazinyl 2,2,6,6 Tetramethylpiperidine

Nucleophilic Reactivity of the Hydrazine (B178648) Functionality

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group confers significant nucleophilicity, making it a potent site for reactions with electrophilic centers, particularly carbonyl carbons.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. libretexts.org This reaction is a cornerstone of carbonyl chemistry and proceeds through a nucleophilic addition-elimination mechanism. The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. quimicaorganica.org

The mechanism involves the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. quimicaorganica.org Subsequent proton transfer and elimination of a water molecule result in the formation of a stable product with a carbon-nitrogen double bond (C=N), known as a hydrazone. libretexts.orgquimicaorganica.org The reaction of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine with various carbonyl compounds yields the corresponding tetramethylpiperidine-substituted hydrazones.

Table 1: Hydrazone Formation with this compound This table presents illustrative examples of hydrazone products from the reaction of this compound with selected carbonyl compounds.

Carbonyl ReactantStructureResulting Hydrazone Product Name
Acetone (B3395972)CH3COCH34-(2-Isopropylidenehydrazinyl)-2,2,6,6-tetramethylpiperidine
BenzaldehydeC6H5CHO4-(2-Benzylidenehydrazinyl)-2,2,6,6-tetramethylpiperidine
CyclohexanoneC6H10O4-(2-Cyclohexylidenehydrazinyl)-2,2,6,6-tetramethylpiperidine

The hydrazine functionality is a key precursor in the synthesis of a wide array of nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal and materials chemistry. nih.govnih.gov this compound can serve as a building block for such structures through reactions with molecules containing two electrophilic sites.

A classic example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound (like pentane-2,4-dione) to form a pyrazole ring. rsc.org The reaction proceeds via initial hydrazone formation at one carbonyl group, followed by an intramolecular condensation and dehydration involving the second carbonyl group, resulting in the stable, aromatic pyrazole ring. Similarly, reactions with other bifunctional reagents can yield different heterocyclic systems, such as pyridazinones. nih.govresearchgate.net The use of hydrazine catalysis has also been explored for ring-closing metathesis reactions to form polycyclic heteroaromatic compounds. rsc.orgresearchgate.net

Table 2: Heterocycle Formation via Ring-Closing Reactions This table illustrates potential heterocyclic products from the reaction of this compound with various bifunctional reagents.

Bifunctional ReagentReagent TypeResulting Heterocyclic Structure
Pentane-2,4-dioneβ-Diketone3,5-Dimethyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole
Ethyl acetoacetateβ-Ketoester5-Methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydro-3H-pyrazol-3-one
Levulinic acidγ-Ketoacid6-Methyl-3-oxo-2-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine

Redox Chemistry of the Hydrazine Moiety

The hydrazine group can participate in both oxidation and reduction reactions, leading to a variety of products depending on the reagents and conditions employed.

Hydrazines are susceptible to oxidation. They can undergo autoxidation in the presence of atmospheric oxygen, a process that is often enhanced in neutral or alkaline conditions. nih.gov This oxidation can lead to the formation of diazene (B1210634) (HN=NH) intermediates, which are often unstable and may decompose to release nitrogen gas. In some cases, the oxidation can be part of a cascade reaction, leading to dimerization and the formation of larger cyclic structures like pyridazines. nih.gov The hydrazine-O2 redox couple has been harnessed as a platform for organocatalytic oxidations. nih.gov The reduction of other compounds by hydrazine hydrate (B1144303), where hydrazine itself is oxidized, is a common synthetic strategy. researchgate.net

While the hydrazine group itself is a reduced form of nitrogen, its derivatives, particularly hydrazones, are key substrates for reduction reactions. The most notable of these is the Wolff-Kishner reduction. In this reaction, a hydrazone is heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent. libretexts.org The reaction proceeds through deprotonation and the formation of a carbanion, ultimately leading to the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) and the elimination of the hydrazine nitrogen atoms as stable nitrogen gas. libretexts.orggoogle.com

Alternatively, the C=N bond of a hydrazone can be selectively reduced to a hydrazine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). unimi.it This process typically involves the activation of the C=N bond by protonation, followed by hydride transfer from the reducing agent. unimi.it

Reactivity of the Piperidine (B6355638) Ring System

The most significant reactivity of the 2,2,6,6-tetramethylpiperidine (B32323) portion of the molecule involves the oxidation of the secondary amine (N-H). The four methyl groups adjacent to the nitrogen atom provide substantial steric hindrance, which stabilizes the resulting radical species by preventing dimerization.

This leads to the formation of a highly stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. researchgate.net The oxidation can be achieved using various reagents, with hydrogen peroxide in the presence of catalysts like sodium carbonate or divalent metal salts being a common and environmentally benign method. google.comgoogle.com

The piperidine nitrogen can exist in a "redox triad":

Hydroxylamine : The reduced form, 1-hydroxy-2,2,6,6-tetramethylpiperidine. The stable TEMPO radical can be reduced to this form. researchgate.net

Nitroxyl Radical : The stable, neutral radical formed by a one-electron oxidation of the parent amine or the hydroxylamine. researchgate.net

Oxoammonium Cation : A further one-electron oxidation of the nitroxyl radical yields the oxoammonium cation, which is a potent and selective oxidizing agent for alcohols. researchgate.netorgsyn.org

This redox behavior makes TEMPO derivatives, and by extension the oxidized forms of this compound, valuable as catalysts and reagents in organic synthesis. researchgate.net The interconversion between these states is central to their application.

Table 3: Redox States of the 2,2,6,6-Tetramethylpiperidine Nitrogen This table summarizes the key redox states of the piperidine moiety, the reagents for their interconversion, and the corresponding oxidation state of the nitrogen atom.

Redox StateNitrogen Oxidation StateFormation Reagent/ProcessKey Reactivity
Secondary Amine-1Starting MaterialBase, Nucleophile
Nitroxyl Radical (TEMPO-type)0Oxidation (e.g., H2O2/Na2CO3) google.comStable radical, oxidation catalyst
Oxoammonium Cation+1Oxidation of Nitroxyl Radical researchgate.netSelective oxidant for alcohols orgsyn.org
Hydroxylamine-1Reduction of Nitroxyl Radical (e.g., Sodium ascorbate) researchgate.netReducing agent, precursor to radical

Stereochemical Considerations in Reactions at the Piperidine Ring

The stereochemistry of the 2,2,6,6-tetramethylpiperidine ring is a critical determinant in the outcome of reactions involving its derivatives. The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the C-4 position can exist in either an axial or equatorial orientation.

The large hydrazinyl group (-NHNH2) at the C-4 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial methyl groups at C-2 and C-6. This conformational preference has significant implications for reactions occurring at the piperidine ring or the hydrazinyl moiety. For instance, reactions involving the nitrogen of the piperidine ring will be influenced by the orientation of the C-4 substituent.

Influence of Steric Hindrance from Methyl Groups on Reaction Kinetics and Selectivity

A defining feature of the 2,2,6,6-tetramethylpiperidine framework is the profound steric hindrance imparted by the four methyl groups flanking the piperidine nitrogen atom. chemicalbook.com This steric shield significantly modulates the reactivity of both the ring nitrogen and the functional groups attached to the ring.

The bulky methyl groups restrict access to the piperidine nitrogen, rendering it a non-nucleophilic base. chemicalbook.com This property is often exploited in organic synthesis, where hindered amines are used to deprotonate substrates without competing nucleophilic attack. In the context of this compound, this steric hindrance isolates the reactivity of the hydrazinyl group from that of the ring nitrogen.

The steric bulk also influences the kinetics and selectivity of reactions at the C-4 position. For example, in reactions where the hydrazinyl group acts as a nucleophile, the approach of electrophiles can be sterically hindered. This can lead to a decrease in reaction rates compared to less hindered hydrazines. However, this steric encumbrance can also be advantageous, potentially leading to higher selectivity in certain reactions. For instance, it may favor reactions with smaller electrophiles or direct reactions to the less hindered terminal nitrogen of the hydrazinyl group.

The table below summarizes the expected impact of steric hindrance on various reaction parameters.

Reaction ParameterExpected Influence of Steric Hindrance
Reaction Rate Generally decreased due to hindered approach of reactants.
Regioselectivity May favor reaction at the less sterically encumbered nitrogen of the hydrazinyl group.
Stereoselectivity Can influence the diastereoselectivity of reactions by directing the approach of reagents.
Substrate Scope May be limited to reactions with smaller, less sterically demanding reagents.

Mechanistic Studies and Kinetic Analysis of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes and optimizing reaction conditions. Kinetic analysis provides quantitative insights into reaction rates and the factors that influence them.

Reactions of the hydrazinyl group, such as condensation with carbonyl compounds to form hydrazones, are of particular interest. The mechanism of hydrazone formation typically proceeds through a hemiaminal intermediate. nih.gov The rate of this reaction will be influenced by factors such as the nature of the carbonyl compound, the solvent, and the presence of catalysts.

Kinetic studies on related systems, such as the acid-catalyzed disproportionation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have revealed complex dependencies on reaction conditions. researchgate.net Similar detailed kinetic investigations on this compound would be invaluable for elucidating its reaction mechanisms. For instance, monitoring the reaction progress using techniques like spectroscopy could allow for the determination of rate constants and reaction orders.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways often involves the characterization of transition states, which are high-energy species that represent the bottleneck of a reaction. ucsb.edudntb.gov.ua While direct experimental observation of transition states is challenging due to their fleeting nature, their structures and energies can be inferred from experimental data and computational modeling. dntb.gov.ua

For reactions of this compound, computational methods such as density functional theory (DFT) can be employed to model the reaction pathways and locate the transition state structures. These calculations can provide valuable information about the geometry of the transition state, the bonds that are being formed and broken, and the activation energy of the reaction.

For example, in the formation of a hydrazone from this compound and an aldehyde, the transition state for the initial nucleophilic attack of the hydrazine onto the carbonyl carbon could be modeled. Such a model would likely show a partially formed N-C bond and a distorted tetrahedral geometry at the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate.

Isotopic Labeling Studies for Reaction Mechanism Probing

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with a heavier isotope, and the position of this label in the products is determined.

For this compound, isotopic labeling could be used to investigate the mechanism of various reactions. For example, to study the mechanism of a condensation reaction, the hydrazinyl group could be labeled with ¹⁵N. By analyzing the distribution of the ¹⁵N label in the products and any intermediates, it would be possible to determine which of the two nitrogen atoms of the hydrazinyl group is more nucleophilic and participates in the initial attack on the electrophile.

Similarly, deuterium (B1214612) labeling could be employed to probe the role of proton transfer steps in a reaction. For instance, by replacing the labile protons on the hydrazinyl group with deuterium, one could use kinetic isotope effect studies to determine if a proton transfer is involved in the rate-determining step of the reaction.

The table below outlines potential isotopic labeling strategies and the mechanistic questions they could address.

IsotopeLabeled PositionMechanistic Question to Address
¹⁵N One or both nitrogen atoms of the hydrazinyl groupDetermine the regioselectivity of nucleophilic attack.
¹³C Carbonyl carbon of a reacting aldehyde or ketoneTrace the carbon backbone in rearrangement reactions.
²H (Deuterium) N-H protons of the hydrazinyl groupInvestigate the role of proton transfer in the rate-determining step (Kinetic Isotope Effect).

Derivatization Strategies and the Generation of Novel Chemical Scaffolds

N-Alkylation and Acylation Strategies for Hydrazinyl Nitrogen Atoms

The hydrazinyl moiety of 4-hydrazinyl-2,2,6,6-tetramethylpiperidine possesses two nitrogen atoms that can potentially undergo N-alkylation and N-acylation. However, the terminal nitrogen (Nβ) is generally more nucleophilic and less sterically hindered than the nitrogen directly attached to the piperidine (B6355638) ring (Nα). This inherent difference in reactivity allows for a degree of selectivity in derivatization reactions.

N-Alkylation: Direct N-alkylation of the hydrazinyl group can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds at the more nucleophilic terminal nitrogen, especially when using one equivalent of the alkylating agent. The use of a hindered base can facilitate the reaction by deprotonating the hydrazine (B178648). It is important to note that over-alkylation can occur, leading to di- and tri-substituted products. A direct reductive alkylation with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or α-picoline-borane offers a more controlled method for mono-alkylation. organic-chemistry.org

N-Acylation: The acylation of the hydrazinyl group is a more straightforward process, readily occurring with acyl chlorides, anhydrides, or activated esters. researchgate.netnih.gov Similar to alkylation, acylation predominantly takes place at the terminal nitrogen atom. The resulting acyl hydrazides are stable compounds and can serve as valuable intermediates for further transformations, such as the synthesis of 1,3,4-oxadiazoles. nih.gov The use of coupling reagents like carbodiimides in the presence of activating agents such as 1-hydroxybenzotriazole (B26582) (HOBt) can also be employed for the acylation with carboxylic acids. researchgate.net

Table 1: Illustrative N-Alkylation and N-Acylation Reactions of the Hydrazinyl Group Note: The following data is illustrative and based on general reactivity principles of hydrazines, as specific literature data for this compound is limited.

ReagentReaction TypeProductNotes
Methyl IodideN-Alkylation4-(N'-methylhydrazinyl)-2,2,6,6-tetramethylpiperidineMono-alkylation at the terminal nitrogen is favored.
Acetyl ChlorideN-Acylation4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidineReadily forms the corresponding acyl hydrazide.
Benzaldehyde/NaBH3CNReductive Amination4-(N'-benzylhydrazinyl)-2,2,6,6-tetramethylpiperidineControlled mono-alkylation.
Acetic AnhydrideN-Acylation4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidineEfficient acylation of the terminal nitrogen.

Functionalization at the Piperidine Nitrogen (if applicable for secondary amine)

The piperidine nitrogen in this compound is a secondary amine, and its reactivity is significantly influenced by the steric hindrance imposed by the four adjacent methyl groups. chemicalbook.com This steric bulk renders the nitrogen atom largely non-nucleophilic, yet it can still participate in certain reactions under specific conditions.

Functionalization of the piperidine nitrogen typically requires reactive electrophiles and sometimes elevated temperatures. For instance, acylation with highly reactive acylating agents like phosgene (B1210022) can lead to the formation of the corresponding carbamoyl (B1232498) chloride, although ring-opening side reactions have been reported for the parent 2,2,6,6-tetramethylpiperidine (B32323). rsc.org More controlled acylations can be achieved under specific conditions to yield the N-acyl derivative. rsc.org Alkylation of the piperidine nitrogen is generally challenging but can be accomplished with highly reactive alkylating agents or through methods like the Eschweiler-Clarke reaction for methylation.

Table 2: Potential Functionalization Reactions at the Piperidine Nitrogen Note: The following data is illustrative and based on the known reactivity of 2,2,6,6-tetramethylpiperidine and its derivatives.

ReagentReaction TypePotential ProductNotes
Acetyl ChlorideN-Acylation1-acetyl-4-hydrazinyl-2,2,6,6-tetramethylpiperidineMay require specific conditions to avoid side reactions. rsc.org
Formaldehyde/Formic AcidReductive Amination1-methyl-4-hydrazinyl-2,2,6,6-tetramethylpiperidineA classic method for N-methylation of secondary amines.
Ethylene OxideN-Alkylation1-(2-hydroxyethyl)-4-hydrazinyl-2,2,6,6-tetramethylpiperidineAnalogous to the reaction with 4-hydroxy-2,2,6,6-tetramethylpiperidine. google.com

Controlled Functionalization at the Piperidine 4-Position

The hydrazinyl group at the 4-position is the primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

One of the most common reactions of hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is typically high-yielding and provides a versatile handle for further synthetic manipulations. The resulting hydrazones can be used as directing groups in C-H activation reactions, enabling functionalization at other positions of the molecule. nih.gov

Furthermore, the hydrazinyl group can be converted into other functional groups. For example, diazotization of the related 4-amino-2,2,6,6-tetramethylpiperidine (B32359) leads to the formation of an olefin, suggesting that similar reactivity might be observed with the hydrazinyl derivative under specific conditions, potentially leading to 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine. researchgate.net

Table 3: Examples of Controlled Functionalization at the 4-Position Note: The following data is illustrative and based on general hydrazine chemistry and reactions of related piperidine derivatives.

ReagentReaction TypeProductNotes
Acetone (B3395972)Hydrazone Formation2,2,6,6-tetramethylpiperidine-4-hydrazoneA standard reaction for hydrazines.
Nitrous AcidDiazotization2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridineInferred from the reactivity of the 4-amino analogue. researchgate.net

Multicomponent Reaction Methodologies Utilizing this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The hydrazinyl functionality of this compound makes it an excellent candidate for participation in various MCRs.

For instance, hydrazines are known to participate in Ugi-type reactions. In a Ugi-tetrazole reaction, a mono-protected hydrazine can react with an aldehyde or ketone, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to generate highly substituted tetrazole derivatives. nih.gov The resulting product would incorporate the bulky tetramethylpiperidine (B8510282) moiety, potentially imparting unique properties to the final molecule. Similarly, pyrazole (B372694) synthesis through MCRs often involves a hydrazine component, an aldehyde, and a β-ketoester or a similar 1,3-dicarbonyl compound. nih.gov

Table 4: Plausible Multicomponent Reactions Note: The following data is hypothetical, illustrating the potential of this compound in MCRs based on known reactions of other hydrazines.

Reaction NameComponentsPotential Product Scaffold
Ugi-TetrazoleThis compound, Aldehyde, Isocyanide, TMS-N3Substituted Tetrazole
Pyrazole SynthesisThis compound, Aldehyde, β-KetoesterSubstituted Pyrazole

Synthesis of Bifunctional and Polyfunctional Derivatives for Advanced Chemical Applications

The presence of two distinct reactive sites—the hydrazinyl group and the piperidine nitrogen—allows for the synthesis of bifunctional and polyfunctional derivatives of this compound. By carefully choosing orthogonal protection and reaction strategies, each site can be functionalized independently to introduce different chemical moieties.

For example, the terminal nitrogen of the hydrazinyl group could first be acylated, and subsequently, the piperidine nitrogen could be alkylated. This would result in a molecule possessing both an amide and a tertiary amine functionality, anchored to the sterically hindered piperidine core. Such bifunctional molecules could find applications as specialized ligands for metal catalysis, as building blocks for supramolecular chemistry, or as precursors for the synthesis of complex APIs.

Further derivatization of the initial products can lead to polyfunctionalized scaffolds. For instance, a hydrazone derivative could be subjected to a C-H activation/functionalization sequence, followed by modification of the piperidine nitrogen, leading to a highly decorated and complex molecule with multiple points of diversity.

Table 5: Illustrative Strategy for Bifunctional Derivative Synthesis Note: This table outlines a hypothetical synthetic sequence.

StepReactionReagentIntermediate/Product
1Selective N-AcylationAcetyl Chloride4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidine
2N-Alkylation of PiperidineMethyl Iodide1-methyl-4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidine

Coordination Chemistry and Metal Complexation Principles

Ligand Design Strategies Incorporating the Hydrazinyl-Piperidine Scaffold.sigmaaldrich.com

The design of ligands based on the 4-hydrazinyl-2,2,6,6-tetramethylpiperidine scaffold is driven by the desire to create specific coordination environments around a metal center. The hydrazinyl group (-NHNH2) offers a versatile coordination site, capable of binding to metals in a monodentate or bidentate fashion. The tetramethylpiperidine (B8510282) unit, a bulky group, is strategically included to introduce steric hindrance. This steric bulk can be used to:

Control Coordination Number: By physically blocking access to the metal ion, the ligand can limit the number of other ligands that can bind, favoring lower coordination numbers.

Enhance Stability: The steric hindrance can protect the metal center from attack by other molecules, thereby increasing the kinetic stability of the complex.

Derivatives of this scaffold can be synthesized to fine-tune its electronic and steric properties. For instance, substitution on the hydrazinyl nitrogen atoms or modification of the piperidine (B6355638) ring can alter the ligand's donor strength and steric profile, allowing for the targeted synthesis of complexes with desired properties.

Formation of Metal Complexes: Synthesis and Stoichiometry

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex, which is the ratio of metal ions to ligands, is influenced by several factors including the nature of the metal ion, the reaction conditions, and the molar ratio of the reactants used. researchgate.net

Commonly, the reaction involves the direct addition of the ligand to a solution of the metal salt, often with gentle heating to promote the reaction. The choice of solvent is crucial and is often an alcohol, such as methanol (B129727) or ethanol, in which both the ligand and the metal salt are soluble. jocpr.com The stoichiometry of the isolated complexes can vary, with common ratios being 1:1, 1:2, or even more complex arrangements depending on the coordination preferences of the metal and the steric demands of the ligand. researchgate.net For example, a divalent metal ion (M²⁺) might react with two equivalents of the ligand (L) to form a complex of the type [M(L)₂]²⁺. The specific stoichiometry is often determined through elemental analysis and other characterization techniques.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Magnetic Susceptibility).nih.gov

A variety of spectroscopic techniques are employed to characterize the formation and properties of metal complexes with this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The coordination of the ligand to a metal ion often results in shifts in the absorption bands of the ligand and the appearance of new bands corresponding to d-d transitions in the metal ion or charge-transfer transitions between the metal and the ligand. These spectra can provide information about the geometry of the coordination sphere. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), EPR spectroscopy is a powerful tool. The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the coordination site. The hyperfine coupling patterns can reveal the extent of delocalization of the unpaired electron onto the ligand, providing insight into the covalency of the metal-ligand bond. scilit.com

Magnetic Susceptibility: This measurement determines the magnetic properties of the complex, which arise from the presence of unpaired electrons. By measuring the magnetic moment, one can determine the number of unpaired electrons on the metal center, which in turn helps to elucidate the geometry and the spin state of the complex. researchgate.net

Theoretical Models of Metal-Ligand Bonding and Electronic Structure in Complexes

Theoretical models, such as Crystal Field Theory (CFT) and Molecular Orbital (MO) Theory, are used to describe the bonding and electronic structure of these metal complexes. dalalinstitute.comgcnayanangal.com

Crystal Field Theory: This model treats the ligands as point charges that create an electrostatic field, which removes the degeneracy of the metal d-orbitals. The way the d-orbitals split in energy depends on the geometry of the complex. While a simpler model, CFT can successfully explain the colors and magnetic properties of many transition metal complexes. gcnayanangal.com

Molecular Orbital Theory: This more advanced model considers the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. dalalinstitute.com MO theory provides a more complete picture of the metal-ligand bonding, including covalent interactions and π-bonding. Computational methods, such as Density Functional Theory (DFT), are often used to construct detailed MO diagrams and to predict the structures and properties of these complexes with a high degree of accuracy. mdpi.com These calculations can help to rationalize the observed spectroscopic data and provide a deeper understanding of the nature of the metal-ligand bond.

Role of Hindered Amine Moiety in Modulating Coordination Sphere and Reactivity.researchgate.net

The sterically hindered 2,2,6,6-tetramethylpiperidine (B32323) moiety plays a critical role in modulating the properties of the resulting metal complexes. researchgate.net This bulky group exerts significant steric influence on the coordination sphere of the metal ion.

This steric hindrance can:

Limit Accessibility to the Metal Center: The bulky framework can act as a "protective shield" for the metal ion, hindering the approach of other molecules. This can affect the reactivity of the complex, for instance, by slowing down ligand exchange reactions or preventing the coordination of larger substrates in catalytic applications.

Stabilize Unusual Coordination Numbers: By preventing the coordination of additional ligands, the steric bulk can stabilize complexes with lower-than-usual coordination numbers.

In essence, the hindered amine acts as a "tuning knob," allowing for the rational design of metal complexes with specific structural and reactivity features.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a way to determine the electronic structure and geometry of molecules from first principles. psu.edu These methods solve approximations of the Schrödinger equation to yield information about molecular energies, electron distribution, and molecular orbitals. psu.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. earthlinepublishers.com It offers a good balance between computational cost and accuracy, making it suitable for studying the conformational preferences of flexible molecules like 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine.

The piperidine (B6355638) ring in this compound can exist in different conformations, such as chair and boat forms. The bulky tetramethyl groups at the 2 and 6 positions significantly influence the ring's conformational landscape. Furthermore, the hydrazinyl group at the 4-position can exhibit different rotational isomers (rotamers). DFT calculations can be employed to optimize the geometry of these various conformers and determine their relative energies. researchgate.net The energy difference between conformers indicates their relative populations at a given temperature. For instance, a study on related heterocyclic systems used DFT to identify the most stable conformers by comparing their calculated energies. researchgate.net

A hypothetical DFT study on this compound would likely show that a chair conformation of the piperidine ring is significantly more stable than a boat or twist-boat conformation due to reduced steric strain from the methyl groups. The orientation of the hydrazinyl group would also be critical, with certain rotamers being favored to minimize steric hindrance and potentially form intramolecular hydrogen bonds. The stability of different isomers can be compared by analyzing their HOMO-LUMO energy gaps; a smaller gap often suggests a more reactive and less stable species. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerPiperidine Ring ConformationHydrazinyl Group OrientationRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial3.5
3Twist-Boat-8.2
4Boat-10.5

Note: This table is illustrative and based on general chemical principles, not on published data for this specific compound.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. psu.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for electronic structure and energy calculations, though they are computationally more demanding than DFT. researchgate.net

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from more approximate methods like DFT. They can provide precise values for properties such as ionization potential, electron affinity, and dipole moment. While full geometry optimization of all conformers using high-level ab initio methods might be computationally expensive, single-point energy calculations on DFT-optimized geometries can provide a more accurate energetic picture.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and flexibility of a molecule like this compound. springernature.com These simulations can supplement experimental techniques by providing dynamic information that is often difficult to obtain otherwise. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box and observing its trajectory over nanoseconds or even microseconds. The simulation would reveal the transitions between different conformational states, such as the flipping of the piperidine ring or the rotation of the hydrazinyl group. rsc.org Analysis of the simulation trajectory can yield free energy landscapes, which map the stability of different conformations. nih.gov For example, MD simulations have been used to study the conformational changes of various organic molecules and biomolecules upon ligand binding or in different environments. nih.gov

The flexibility of the piperidine ring and the hydrazinyl substituent are important for how the molecule interacts with other molecules, such as receptors or enzymes. MD simulations can quantify this flexibility by calculating root-mean-square fluctuations (RMSF) of atomic positions.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The hydrazinyl group in this compound is a key functional group that can participate in a variety of chemical reactions, such as condensation with carbonyl compounds to form hydrazones, or oxidation reactions. Computational modeling can predict the reactivity of this group and the selectivity of its transformations.

For example, by calculating the energies of the transition states for different possible reaction pathways, one can predict which product is kinetically favored. The study of hydrazine-based fuels has utilized quantum chemical calculations to understand their reaction mechanisms and kinetics. mdpi.com The Fukui function, a concept derived from DFT, can be used to predict which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Theoretical Frameworks for Structure-Reactivity Relationships

Theoretical frameworks provide a basis for understanding why a molecule with a particular structure exhibits certain reactivity. For this compound, the interplay between the sterically hindered piperidine ring and the reactive hydrazinyl group is of key interest.

Quantum chemical calculations can quantify various electronic properties that are related to reactivity. These properties, often called "conceptual DFT" descriptors, include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By comparing these values with those of other reactants, it is possible to predict the feasibility and nature of a chemical reaction. For instance, the interaction between hydrazine (B178648) and nitroform has been investigated using DFT to understand the nature of their interaction. earthlinepublishers.com A study on related spin systems has also involved the 2,2,6,6-tetramethylpiperidine (B32323) (TMP) moiety, highlighting its relevance in theoretical studies of reactivity. digitellinc.com

Application of Chemoinformatics and Machine Learning in Compound Design and Prediction

The integration of computational tools, particularly chemoinformatics and machine learning, offers a powerful paradigm for accelerating the design and property prediction of novel molecules, including derivatives of this compound. These methodologies enable the systematic exploration of chemical space, the identification of promising candidates, and the prediction of their behavior, thereby streamlining research and development efforts.

Chemoinformatics provides the foundation for representing and analyzing the chemical information of this compound and its analogs. This involves the calculation of a wide array of molecular descriptors that encode the structural and physicochemical properties of the molecules. These descriptors can then be used to build predictive models.

Machine learning algorithms, in turn, can leverage these descriptors to learn complex relationships between a compound's structure and its activities or properties. wikipedia.org For instance, a machine learning model could be trained on a dataset of known piperidine derivatives to predict the properties of new, unsynthesized analogs of this compound. mdpi.com This predictive capability is invaluable for prioritizing synthetic efforts and focusing on compounds with the highest potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary application of chemoinformatics and machine learning in compound design is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property. acs.org For derivatives of this compound, a QSAR study could be designed to predict various endpoints, such as binding affinity to a target protein or a particular physicochemical property.

The development of a QSAR model for this compound analogs would typically involve the following steps:

Data Set Preparation: A dataset of this compound derivatives with experimentally determined activities or properties would be compiled.

Descriptor Calculation: A variety of molecular descriptors, such as those listed in the table below, would be calculated for each compound in the dataset.

Model Building: A machine learning algorithm, such as multiple linear regression, partial least squares, or a more advanced method like a random forest or support vector machine, would be used to build a model that correlates the descriptors with the observed activity. wikipedia.org

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical methods to ensure its reliability.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound Derivatives

Descriptor ClassExample DescriptorsPotential Application in Modeling
Topological Molecular Weight, Wiener Index, Balaban IndexEncoding molecular size and branching.
Electronic Dipole Moment, HOMO/LUMO EnergiesDescribing electronic distribution and reactivity.
Steric Molecular Volume, Surface AreaQuantifying the three-dimensional shape and size.
Hydrophobic LogP, Molar RefractivityPredicting solubility and membrane permeability.
Hydrogen Bonding Number of H-bond Donors/AcceptorsModeling interactions with biological targets.

Predictive Modeling for Synthesis and Properties

Machine learning models can also be trained to predict the outcomes of chemical reactions, which is highly relevant for the synthesis of novel this compound derivatives. researchgate.net By analyzing databases of known reactions, a machine learning model can learn the patterns that govern reaction success and yield. researchgate.net This can aid chemists in designing more efficient synthetic routes.

Furthermore, machine learning can be employed to predict a wide range of physicochemical properties, which are crucial for the development of any new chemical entity. For this compound and its analogs, this could include predictions of:

pKa

Solubility

Melting point

Boiling point

These predictions can be made with a high degree of accuracy, saving significant time and resources that would otherwise be spent on experimental determination.

Virtual Screening and Compound Library Design

Another significant application of chemoinformatics and machine learning is in the design and screening of virtual compound libraries. Starting with the core scaffold of this compound, a vast library of virtual derivatives can be generated by adding various substituents at different positions.

This virtual library can then be screened using the predictive models described above to identify a smaller, more manageable set of compounds with a high probability of possessing the desired properties. This process, known as virtual screening, allows researchers to explore a much larger chemical space than would be feasible through traditional experimental methods alone.

Advanced Methods: 3D-QSAR and Pharmacophore Modeling

For a more detailed understanding of the structure-activity relationships, three-dimensional QSAR (3D-QSAR) methods can be employed. 3D-QSAR techniques consider the three-dimensional conformation of the molecules and how they interact with their biological target. This can provide valuable insights into the specific steric and electronic features that are important for activity, guiding the rational design of more potent and selective analogs of this compound.

Pharmacophore modeling is another powerful tool that can be used in conjunction with chemoinformatics and machine learning. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to interact with a specific biological target. This model can then be used as a query to search large compound databases for novel scaffolds that could be further developed.

Advanced Research Applications in Chemical Synthesis and Methodological Development

Role as a Versatile Synthetic Building Block in Organic Chemistry

The inherent reactivity of the hydrazine (B178648) group, coupled with the structural characteristics of the tetramethylpiperidine (B8510282) ring, makes 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine a versatile building block in organic synthesis. nbinno.com This allows for the construction of complex molecular architectures and the introduction of specific functionalities into target molecules.

Precursor to Spin-Labeled Molecules (Focus on Chemical Synthesis, not Biological Application)

The 2,2,6,6-tetramethylpiperidine (B32323) portion of the molecule is a direct precursor to the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This property is fundamental to its use in creating spin-labeled molecules. The synthesis involves the oxidation of the secondary amine within the piperidine (B6355638) ring to a nitroxide radical. The hydrazine functional group (-NHNH2) can then be chemically transformed or reacted with other molecules to covalently attach the TEMPO moiety.

For instance, the hydrazine group can undergo condensation reactions with aldehydes and ketones to form hydrazones. These reactions provide a straightforward method for introducing the spin label onto a target molecule containing a carbonyl group. The resulting spin-labeled hydrazone can be used in various chemical studies where the paramagnetic properties of the nitroxide radical are exploited. Another synthetic route involves the derivatization of the hydrazine group into other reactive functionalities, such as azides or isothiocyanates, which can then participate in click chemistry or react with nucleophiles to attach the spin label. researchgate.net

The synthesis of rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin) is an example of a spin labeling compound derived from a tetramethylpiperidine structure. scbt.com These synthetic strategies are pivotal in creating tailored molecular probes for investigating reaction mechanisms and material properties through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Formation of Complex Molecular Architectures via Step-Growth Polymerization Chemistry (Focus on Monomer Reactivity and Polymerization Mechanism)

In the realm of polymer chemistry, the bifunctional nature of this compound—possessing both a primary and a secondary amine within the hydrazine group, as well as the secondary amine of the piperidine ring—lends itself to step-growth polymerization. libretexts.org In this type of polymerization, monomers react to form dimers, then trimers, and so on, with the polymer chain growing in a stepwise fashion.

The reactivity of the hydrazine moiety is key to this process. It can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The polymerization proceeds through the nucleophilic attack of the hydrazine's nitrogen atoms on the electrophilic centers of the co-monomer.

The mechanism involves the sequential formation of amide or urea (B33335) linkages, leading to the growth of the polymer chain. The sterically hindered nature of the 2,2,6,6-tetramethylpiperidine unit can influence the polymerization kinetics and the final properties of the polymer, potentially leading to materials with unique thermal and mechanical characteristics. Furthermore, the piperidine nitrogen can be oxidized post-polymerization to introduce a high density of nitroxide radicals along the polymer backbone, creating a paramagnetic polymer. Such materials are of interest in fields like data storage and as catalysts. While the direct polymerization of this compound is not widely documented, the principles of step-growth polymerization with similar hydrazine and amine-containing monomers are well-established. libretexts.org

Use as a Chemical Reagent or Catalyst Ligand

Beyond its role as a structural component, this compound and its derivatives can also act as reagents and ligands in chemical transformations.

Principles of Non-Nucleophilic Basic Catalysis

Sterically hindered amines, such as the 2,2,6,6-tetramethylpiperidine framework, are known to function as non-nucleophilic bases. poliuretanos.com.br The bulky methyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile and attacking electrophilic centers. However, the lone pair of electrons on the nitrogen is still available to abstract protons, allowing it to function as a Brønsted-Lowry base.

This property is crucial in reactions where a base is needed to deprotonate a substrate or neutralize an acid byproduct, but where nucleophilic attack by the base would lead to unwanted side reactions. While direct catalytic applications of this compound as a non-nucleophilic base are not extensively reported, the principle is well-established for the parent 2,2,6,6-tetramethylpiperidine and similar hindered amines. These bases are often employed in elimination reactions and as acid scavengers in a variety of organic transformations. The presence of the hydrazine group could potentially modulate the basicity and catalytic activity.

Derivatization Agent in Analytical Methodologies for Enhanced Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. Hydrazine derivatives are effective derivatizing agents for carbonyl compounds (aldehydes and ketones). nih.gov

This compound can be used to "tag" aldehydes and ketones in a sample. The hydrazine moiety reacts with the carbonyl group to form a stable hydrazone. This reaction is often rapid and proceeds under mild conditions. By introducing the tetramethylpiperidine group onto the analyte, its properties are altered, which can enhance its detection by techniques such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC) with UV detection. The increased molecular weight and the presence of the nitrogen-containing ring can improve ionization efficiency in MS and provide a chromophore for UV detection. This strategy is analogous to the use of other hydrazine-based derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansyl hydrazine. nih.gov

Methodologies for Surface Functionalization and Material Integration (Focus on Covalent Linkage Chemistry)

The reactive hydrazine group of this compound provides a chemical handle for covalently attaching the molecule to the surfaces of materials. This is a powerful method for modifying the properties of a surface, such as its hydrophobicity, chemical reactivity, or to introduce specific functionalities like the TEMPO spin label.

The covalent linkage can be achieved through several chemical strategies. For surfaces that have been pre-functionalized with aldehyde or ketone groups, a direct condensation reaction with the hydrazine moiety of the molecule will form a stable hydrazone bond. Alternatively, the hydrazine can be reacted with surface-bound carboxylic acids or acyl chlorides, often activated with coupling agents, to form a robust amide-like linkage.

This approach has been demonstrated with similar hydrazine derivatives for the functionalization of silicon surfaces, where the hydrazine reacts with the surface to form a stable interface. nih.gov The covalent attachment ensures the long-term stability of the functional layer, which is crucial for applications in sensors, heterogeneous catalysis, and biocompatible materials. The ability to graft the tetramethylpiperidine unit onto a surface also opens the door to creating materials with surface-bound nitroxide radicals, which can be used to study surface dynamics or as recyclable catalytic surfaces.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Application/Property
4-Amino-2,2,6,6-tetramethylpiperidine (B32359)C9H20N2156.27Intermediate in synthesis. nih.gov
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)C9H18NO2172.24Stable radical, oxidation catalyst. sigmaaldrich.com
1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidineC11H23NO2201.31Member of piperidines. nih.gov
rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin)C11H18N3O3240.28Spin labeling compound. scbt.com
4-Hydrazinyl-2,6-dimethylpyridineC7H11N3137.18Synthetic intermediate. bldpharm.com

Challenges and Emerging Research Directions for 4 Hydrazinyl 2,2,6,6 Tetramethylpiperidine

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green and efficient chemical manufacturing has driven significant innovation in synthetic methodologies. For precursors to 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine, the focus has been on moving away from traditional, discontinuous batch processes that often require large excesses of reagents and solvents.

A notable advancement is the development of a continuous process for preparing 2,2,6,6-tetramethylpiperidine (B32323), a key synthetic intermediate. google.com This method involves the reactive distillation of triacetonamine (B117949) with hydrazine (B178648). google.com Conventionally, this reduction is carried out in a batch mode, necessitating large volumes of solvents and a high molar ratio of potassium hydroxide (B78521) for the cleavage of the intermediate hydrazone. google.com The continuous process, however, allows for a significantly lower hydrazine-to-triacetonamine ratio while boosting the product yield to over 90%. google.com This approach not only enhances efficiency but also considerably reduces the quantities of alkali and solvent required, marking a substantial step towards a more sustainable and atom-economical synthesis. google.com Further green advancements in related syntheses include the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine in a solvent-free melt, which provides the corresponding 4-hydroxy derivative in high purity. google.com These principles of atom economy are part of a broader trend in organic synthesis, with researchers developing straightforward, iron-catalyzed methods for creating trisubstituted 1,3,5-triazines using ammonium (B1175870) iodide as the sole nitrogen source, thereby maximizing the incorporation of atoms from reactants into the final product. rsc.org

Comparison of Synthetic Pathways for 2,2,6,6-Tetramethylpiperidine

ParameterConventional Batch ProcessContinuous Reactive Distillation
Process TypeDiscontinuous (Batch)Continuous
Hydrazine/Triacetonamine RatioHigh1.5:1 to 2.0:1 google.com
Solvent RequirementHigh (approx. 11 mol/mol of triacetonamine) google.comSignificantly Reduced google.com
Alkali RequirementHigh (molar ratio 4:1) google.comSignificantly Reduced google.com
Product YieldLower>90% google.com

Exploration of Unconventional Reactivity and Novel Transformative Chemistry

The hydrazinyl group is a versatile functional handle that enables a wide array of chemical transformations beyond simple derivatization. Research is increasingly focused on harnessing this reactivity for the construction of novel heterocyclic systems and functional polymers. The initial reaction of the hydrazine moiety often involves the formation of a hydrazone, which can then participate in subsequent, often complex, cyclization cascades. researchgate.net

For instance, research into related hydrazone intermediates has shown they can undergo cascade reactions, such as imination followed by 6π-electrocyclization, to form fused pyridazine (B1198779) structures. researchgate.net This type of transformative chemistry allows for the rapid assembly of complex molecular architectures from relatively simple starting materials. Furthermore, the 2,2,6,6-tetramethylpiperidine framework itself, often in its nitroxide radical form (TEMPO), can act as a reactive initiator for controlled polymerization processes like nitroxide-mediated polymerization (NMP). researchgate.net By functionalizing polymers with this moiety, chemists can create macroinitiators for grafting other polymer chains, leading to the design of advanced copolymers with tailored properties. researchgate.net The exploration of such unconventional reaction pathways is critical for discovering new materials and biologically active compounds. dntb.gov.ua

Advancement in High-Throughput Screening Methodologies for Derivatization

To efficiently explore the chemical space accessible from this compound, high-throughput screening (HTS) methodologies are indispensable. These methods rely on the rapid synthesis and purification of libraries of derivatives, followed by swift analysis. A key challenge with hydrazine and its derivatives is that they may lack a strong chromophore, making detection by standard UV-Vis spectroscopy difficult. researchgate.net

Consequently, derivatization is a crucial first step. researchgate.net For analytical purposes, hydrazine-containing compounds are often reacted with aldehydes to form hydrazones, which are more readily detectable. In a preparative context for HTS, solid-phase extraction (SPE) has emerged as a powerful tool for the purification and isolation of derivatives. researchgate.net This technique allows for the rapid separation of desired products from unreacted starting materials and byproducts. The subsequent analysis of these derivative libraries is often accomplished using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides sensitive and specific quantification of the synthesized compounds.

Key Techniques in High-Throughput Derivatization and Screening

TechniquePurposeExample Application
DerivatizationEnhance detectability and/or introduce diversityReaction with aldehydes (e.g., p-tolualdehyde) to form chromophoric hydrazones.
Solid-Phase Extraction (SPE)Rapid purification and isolation of derivativesUsed for sample cleanup and concentration before analysis. researchgate.net
HPLC-MS/MSSensitive and specific separation and quantificationSimultaneous quantitation of hydrazine and its metabolites in complex samples.

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes and discovering novel reactivity. The integration of advanced spectroscopic techniques for real-time monitoring allows chemists to observe reactions as they occur, providing invaluable mechanistic insights.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been effectively used for the real-time monitoring of reactions involving hydrazone intermediates. researchgate.net By tracking the consumption of reactants and the formation of products directly in the NMR tube, researchers can obtain detailed kinetic plots and identify transient species that might otherwise be missed. researchgate.net This approach was successfully used to elucidate the complex isomerization and heterocyclization mechanism of β-chlorovinyl thiohydrazones into pyridazines. researchgate.net Similarly, HPLC-MS/MS can be adapted for reaction monitoring by taking aliquots from a reaction mixture at various time points to quantify the concentrations of reactants, intermediates, and products, offering a complementary method for kinetic analysis.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry has become a powerful partner to synthetic chemistry, enabling the in silico design of novel molecules with specific, pre-defined properties. This approach saves significant time and resources by prioritizing the most promising synthetic targets. For hydrazinyl and piperidine (B6355638) derivatives, computational tools are used to predict biological activity and guide synthetic efforts.

The process often involves using software like PASS (Prediction of Activity Spectra for Substances) to estimate the potential biological effects of a designed molecule. Following this initial screening, molecular docking studies are performed to simulate the binding of the proposed derivative within the active site of a target protein, providing insights into potential mechanisms of action. This computational workflow has been successfully applied to design novel hydrazone derivatives of piperidines as potent cholinesterase inhibitors for potential use in treating Alzheimer's disease. marmara.edu.tr This synergy between computational prediction and experimental validation accelerates the discovery of new functional molecules.

Typical Workflow for Computational Design of Derivatives

StepDescriptionTools/Methods
1. Virtual Library GenerationCreate a set of candidate molecules based on the core scaffold.Chemical drawing software
2. Activity PredictionScreen the virtual library for potential biological activities.PASS (Prediction of Activity Spectra for Substances)
3. Molecular DockingSimulate the binding of promising candidates to a biological target.Docking software (e.g., AutoDock, GOLD)
4. PrioritizationRank candidates based on predicted activity and binding affinity.Scoring functions
5. Synthesis & ValidationSynthesize and experimentally test the highest-ranked candidates.Wet lab synthesis, in vitro assays

Theoretical Insights into the Stabilization and Reactivity of Transient Intermediates

Many chemical transformations proceed through high-energy, short-lived species known as transient intermediates. These intermediates are often difficult or impossible to isolate or observe directly using conventional experimental techniques. Theoretical and computational chemistry provides a window into this fleeting world, offering crucial insights into reaction mechanisms.

For reactions involving hydrazones derived from this compound, theoretical investigations are essential for understanding their reactivity. For example, extensive theoretical studies on related systems have been performed to elucidate the mechanism of pyridazine formation from thiohydrazones. researchgate.net These studies can map out the entire reaction energy surface, identifying the most likely pathways and the structures of transition states. They can also explain the stability and reactivity of different isomers and tautomers of the hydrazone intermediates, which is critical for controlling the reaction outcome. researchgate.net By calculating the energies and electronic structures of these transient species, researchers can gain a predictive understanding of the factors that govern the reaction, paving the way for more rational control over chemical transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.